Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride
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Overview
Description
Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C6H13ClF3N and a molecular weight of 191.62 g/mol . This compound is characterized by the presence of a tert-butyl group and a trifluoroethylamine moiety, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of tert-butylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Reductive Amination: The compound can be used in reductive amination reactions to form secondary and tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Reductive Amination: Typical reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while reductive amination can produce secondary or tertiary amines.
Scientific Research Applications
Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with molecular targets through its trifluoroethylamine moiety. This interaction can lead to the inhibition of specific enzymes or receptors, depending on the context of its use. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar chemical properties but lacking the tert-butyl group.
tert-Butylamine: Contains the tert-butyl group but lacks the trifluoroethyl moiety.
Uniqueness
Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the combination of the tert-butyl and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEIAZFQXBFKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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